2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine
- 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Uniqueness
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the thiadiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
The synthesis of this compound typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually performed in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize the by-products formed during the reaction.
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring and trifluoromethyl group enhance its binding affinity towards certain enzymes or receptors, which can modulate various biological processes. This interaction may inhibit specific pathways involved in disease progression, particularly in cancer cells .
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing similar structures have shown cytotoxic effects against various human cancer cell lines. The MTT assay has been employed to evaluate the metabolic activity of viable cells, demonstrating that these compounds can effectively reduce cell viability in cancer models such as K562 chronic myelogenous leukemia cells .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit both antibacterial and antifungal activities. The presence of the thiadiazole moiety is crucial for enhancing the bioactivity against various pathogens .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 20 | |
Compound C | C. albicans | 10 |
Case Studies
- Antitumor Evaluation : A study focused on a series of thiadiazole derivatives demonstrated their potential as antitumor agents through in vitro assays against several cancer cell lines. The results indicated that modifications to the thiadiazole structure could significantly enhance cytotoxicity .
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various thiadiazole compounds against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity, suggesting their potential use as new antimicrobial agents .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-25-16-22-15(23-26-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAEXVNUCUQEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.